Superior Affinity for Human mGluR5 vs. Prototypical Antagonist MPEP
ABP688 demonstrates a significantly higher binding affinity for the human mGluR5 receptor compared to the prototypical mGluR5 antagonist MPEP. The original characterization study reports a Ki of 1.7 nM for ABP688 at human mGluR5 [1]. In contrast, the same study reports a Ki of 24 nM for MPEP under comparable conditions [2]. This 14-fold difference in affinity is a primary driver of ABP688's superior signal-to-noise ratio as a PET tracer.
| Evidence Dimension | Binding Affinity (Ki) at Human mGluR5 |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | MPEP (2-Methyl-6-(phenylethynyl)pyridine) : 24 nM |
| Quantified Difference | ABP688 exhibits 14-fold higher affinity (Ki of 1.7 nM vs. 24 nM for MPEP). |
| Conditions | Displacement of [³H]M-MPEP binding to L(tk-) cell membranes expressing human mGluR5. |
Why This Matters
Higher affinity directly translates to greater specific binding in vivo, which is critical for generating high-contrast PET images and accurately quantifying receptor density, thereby reducing procurement risk for failed imaging studies.
- [1] Hintermann, S., Vranesic, I., Allgeier, H., et al. (2007). ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: Identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. Bioorg. Med. Chem., 15(2), 903-914. View Source
- [2] Hintermann, S., Vranesic, I., Allgeier, H., et al. (2007). ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: Identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. Bioorg. Med. Chem., 15(2), 903-914. View Source
